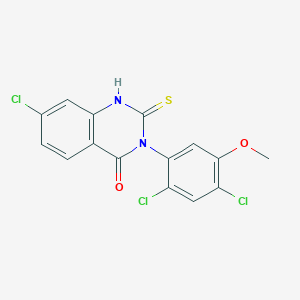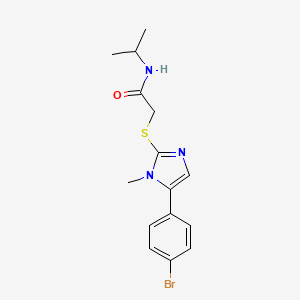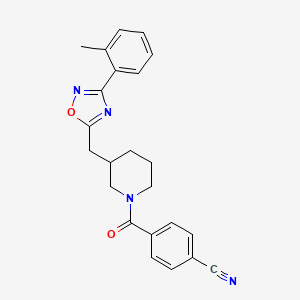
N1-(2-(二甲胺基)-2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)-N2-(3-(三氟甲基)苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of chemicals that exhibit a complex structure, typically involving multiple functional groups such as dimethylamino, tetrahydroquinolin, and trifluoromethyl phenyl groups. While specific studies on this compound are scarce, related research on similar structures can provide insights into its potential properties and synthesis methods.
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions, including halogenated hydrocarbon amination and cyclocondensation processes. For instance, a related compound was synthesized through the reaction between a halogenated hydrocarbon and dimethylamine hydrochloride, confirmed by various analytical techniques including IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, is crucial in confirming the geometry and configuration of such compounds. The dihedral angle between substituted quinolyl and phenyl groups, as well as the presence of weak hydrogen bonds, contributes to the three-dimensional structure of these molecules (Bai et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include coordination with transition metals, forming complexes that exhibit specific properties and potential applications in various fields. The structures of these complexes have been studied using techniques like IR and electronic absorption spectroscopies (V. I. Sokol et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can significantly impact their applications. For example, crystallographic analysis helps determine the solid-state structure, which is essential for understanding the compound's stability and reactivity (Junzo Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pharmacological activities, and potential uses in synthesis, are determined by the compound's functional groups and molecular structure. For instance, studies on related compounds have explored their applications in synthesizing novel derivatives with potential antitumor activities (Yilin Fang et al., 2016).
科学研究应用
抗癌应用
最近的研究突出了类似于N1-(2-(二甲基氨基)-2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)-N2-(3-(三氟甲基)苯基)草酰胺衍生物在抗癌疗法中的潜力。例如,已经开发了针对拓扑异构酶I的衍生物,这是参与DNA复制的关键酶,对癌细胞表现出强大的细胞毒活性。这些化合物在体内抑制肿瘤生长的有效性已经得到证明,为新型抗癌药物的开发提供了一个有希望的途径(Ruchelman et al., 2004)。此外,合成了新型α-氨基膦酸酯衍生物,其中包含2-氧喹啉结构,并显示出中至高水平的抗肿瘤活性,可能在特定阶段阻止癌细胞生长并诱导凋亡(Fang et al., 2016)。
神经药理学应用
与N1-(2-(二甲基氨基)-2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)-N2-(3-(三氟甲基)苯基)草酰胺结构相关的化合物已被研究其神经药理学应用。例如,已经研究了衍生物在调节促觉醒素受体方面的作用,这些受体参与调节睡眠和清醒状态。阻断这些受体已被证明可以促进睡眠,表明这些化合物在治疗睡眠障碍方面具有潜在的应用价值(Dugovic et al., 2009)。
合成应用
该化合物的框架已被用于合成化学中,以创造具有潜在治疗应用的新结构。例如,通过环钯化和随后的反应合成新的异喹啉衍生物,突显了该化合物在有机合成中的实用性,为具有不同生物活性的新分子提供了途径(Barr et al., 1983)。
光物理应用
已经探索了N1-(2-(二甲基氨基)-2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)-N2-(3-(三氟甲基)苯基)草酰胺衍生物的光物理性质。这些研究旨在开发用于生物医学应用的荧光标记物,揭示了这类化合物在基于荧光的诊断和治疗技术中的潜力(Galunov et al., 2003)。
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O2/c1-29(2)20(16-9-10-19-15(12-16)6-5-11-30(19)3)14-27-21(31)22(32)28-18-8-4-7-17(13-18)23(24,25)26/h4,7-10,12-13,20H,5-6,11,14H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORKUYRPBWPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2487949.png)


![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)
![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)